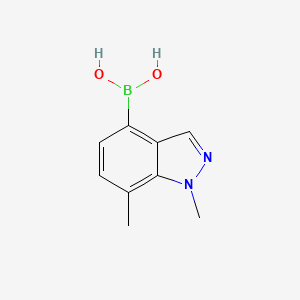
Copper, bis(octadecanoato-O,O')-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, bis(octadecanoato-O,O’)-: is a coordination compound where copper is bonded to two octadecanoate (stearate) ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The molecular formula of this compound is C36H70CuO4 , and it has a molecular weight of 630.48 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper, bis(octadecanoato-O,O’)- can be synthesized through the reaction of copper salts with octadecanoic acid. A common method involves the reaction of copper(II) acetate with octadecanoic acid in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Copper, bis(octadecanoato-O,O’)- often involves large-scale batch reactors where copper salts and octadecanoic acid are reacted under controlled temperature and pressure conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Copper, bis(octadecanoato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states under specific conditions.
Reduction: The copper center can also be reduced to lower oxidation states.
Substitution: The octadecanoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper oxides, while reduction may yield copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
Copper, bis(octadecanoato-O,O’)- has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which Copper, bis(octadecanoato-O,O’)- exerts its effects involves its ability to interact with various molecular targets and pathways. The copper center can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a key mechanism in its antimicrobial and anticancer activities . Additionally, the compound can interact with cellular proteins and enzymes, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Copper, bis(acetylacetonato-O,O’)-: This compound has similar coordination properties but different ligands, leading to distinct chemical and physical properties.
Copper, bis(benzoylacetonato-O,O’)-: Another similar compound with benzoylacetonate ligands, used in different catalytic and industrial applications.
Uniqueness: Copper, bis(octadecanoato-O,O’)- is unique due to its long-chain octadecanoate ligands, which impart specific solubility and stability characteristics. These properties make it particularly useful in applications where long-chain fatty acid derivatives are advantageous .
Eigenschaften
Molekularformel |
C36H69CuO4- |
|---|---|
Molekulargewicht |
629.5 g/mol |
IUPAC-Name |
copper;octadecanoate;octadecanoate |
InChI |
InChI=1S/C18H36O2.C18H35O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);3H,2,4-17H2,1H3,(H,19,20);/q;-1;+2/p-2 |
InChI-Schlüssel |
BJINVVUSACGGAE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CC[CH-]CCCCCCCCCCCCCCC(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)
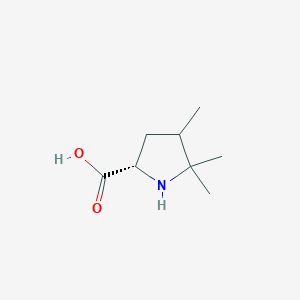
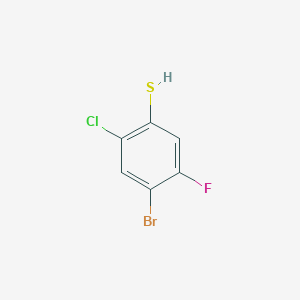
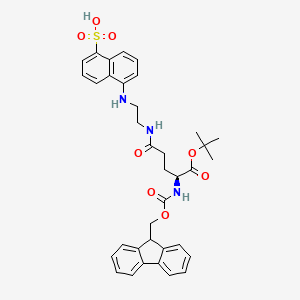

![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
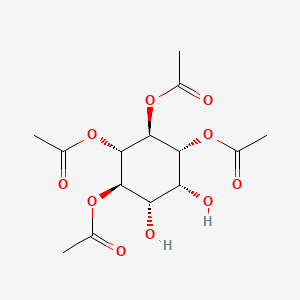
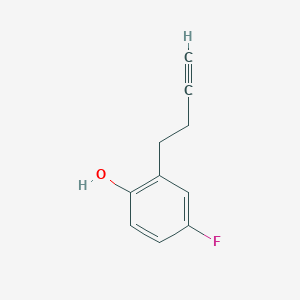
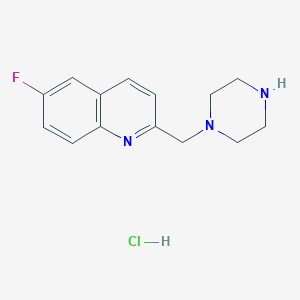
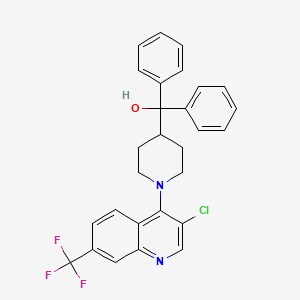
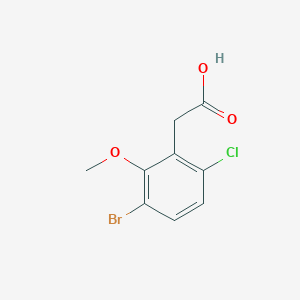
![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)
